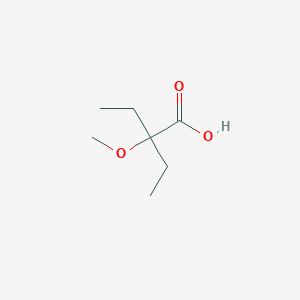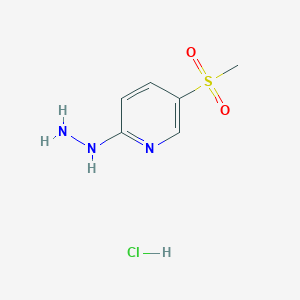
2-Hydrazinyl-5-(methylsulfonyl)pyridinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Hydrazinyl-5-(methylsulfonyl)pyridinehydrochloride is a chemical compound with the molecular formula C6H9N3O2S·HCl. It consists of a pyridine ring substituted with a hydrazino group at the 2-position and a methanesulfonyl group at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-5-(methylsulfonyl)pyridinehydrochloride can be achieved through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This reaction is typically carried out in a solvent such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, at temperatures ranging from 0 to 150°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2-Hydrazinyl-5-(methylsulfonyl)pyridinehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, replacing other functional groups on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include azo compounds, hydrazones, and substituted pyridines. These products are often of interest due to their potential biological activity and applications in various fields .
科学的研究の応用
2-Hydrazinyl-5-(methylsulfonyl)pyridinehydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antiulcer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of 2-Hydrazinyl-5-(methylsulfonyl)pyridinehydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group is highly reactive and can form covalent bonds with various biomolecules, leading to the modulation of biological processes. This compound may inhibit enzymes, alter signal transduction pathways, or interact with nucleic acids, depending on the specific application .
類似化合物との比較
Similar Compounds
2-Hydrazinopyridine: Similar structure but lacks the methanesulfonyl group.
5-Methanesulfonyl-2-pyridylhydrazine: Similar structure but with different substitution patterns on the pyridine ring.
2-Hydrazino-3-(methanesulfonyl)pyridine: Similar structure but with the methanesulfonyl group at the 3-position instead of the 5-position.
Uniqueness
2-Hydrazinyl-5-(methylsulfonyl)pyridinehydrochloride is unique due to the presence of both the hydrazino and methanesulfonyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
特性
分子式 |
C6H10ClN3O2S |
|---|---|
分子量 |
223.68 g/mol |
IUPAC名 |
(5-methylsulfonylpyridin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H9N3O2S.ClH/c1-12(10,11)5-2-3-6(9-7)8-4-5;/h2-4H,7H2,1H3,(H,8,9);1H |
InChIキー |
YQROIWIBMFDIAA-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CN=C(C=C1)NN.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

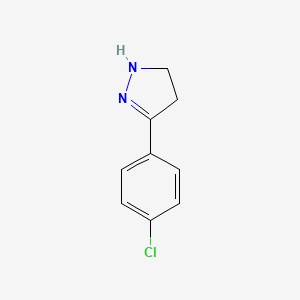
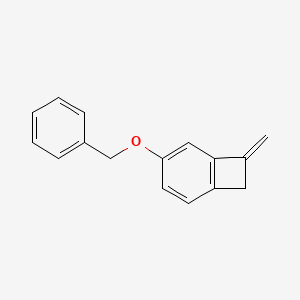
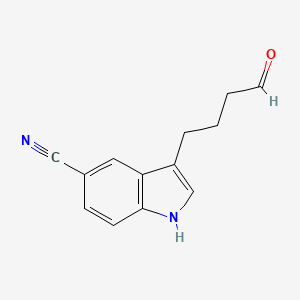
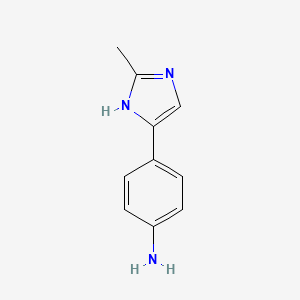
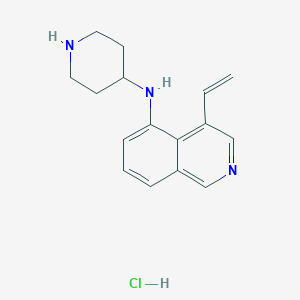
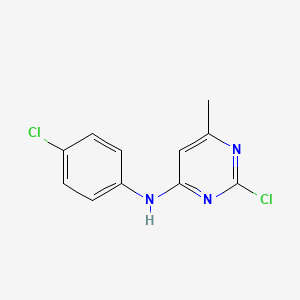
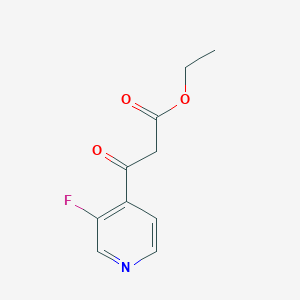
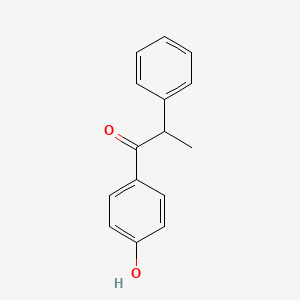
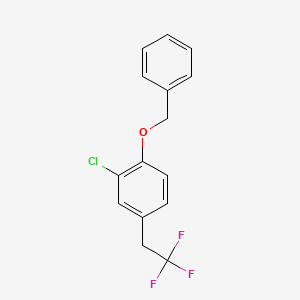
![4-(3-Chloro[1,1'-biphenyl]-2-yl)butanoic acid](/img/structure/B8634060.png)
![2-(1,4,8-trioxaspiro[4.5]decan-6-yl)acetaldehyde](/img/structure/B8634064.png)
